

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Modern Chemistry

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Compound of Interest

Compound Name:	<i>Ethyl 1,3-benzothiazole-2-carboxylate</i>
Cat. No.:	B186307

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The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its repeated appearance in a multitude of biologically active compounds spanning a wide array of therapeutic areas.^{[1][2][3]} Its unique electronic properties, relative stability, and capacity for diverse functionalization make it an ideal starting point for the synthesis of larger, bioactive molecules.^[2] **Ethyl 1,3-benzothiazole-2-carboxylate** (CAS No. 32137-76-1) is a cornerstone of this chemical family. It serves not only as a subject of study in its own right but, more importantly, as a versatile and powerful building block for the construction of novel chemical entities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, designed to empower researchers in their scientific endeavors.

Section 1: Core Molecular Profile and Physicochemical Properties

Ethyl 1,3-benzothiazole-2-carboxylate, also known as Benzothiazole-2-carboxylic Acid Ethyl Ester, is a solid compound at room temperature. Its fundamental properties are critical for designing experimental conditions, from reaction setups to purification and formulation.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	32137-76-1	[4] [5] [6]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[4] [5] [6]
Molecular Weight	207.25 g/mol	[5] [6]
Appearance	Solid	
Melting Point	68-72 °C	
InChI	1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3	
SMILES	CCOC(=O)c1nc2ccccc2s1	
Purity (Typical)	>97%	

Spectroscopic Signature

Understanding the spectroscopic profile is essential for reaction monitoring and structural confirmation.

- Nuclear Magnetic Resonance (NMR):
 - ¹H-NMR: The spectrum is characterized by distinct signals for the ethyl group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (OCH₂). The four aromatic protons on the benzofused ring typically appear as a complex multiplet pattern in the 7.3-8.1 ppm region.
 - ¹³C-NMR: Key signals include the ester carbonyl (C=O) around 163 ppm, carbons of the aromatic ring between 121-135 ppm, the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for OCH₂), and the carbons of the thiazole ring itself.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Expect a strong absorption band for the ester carbonyl (C=O) stretch around 1735 cm⁻¹. Other significant peaks include C=N stretching from the thiazole ring and aromatic C-H stretching.

- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ at an m/z corresponding to its molecular weight (207.25).

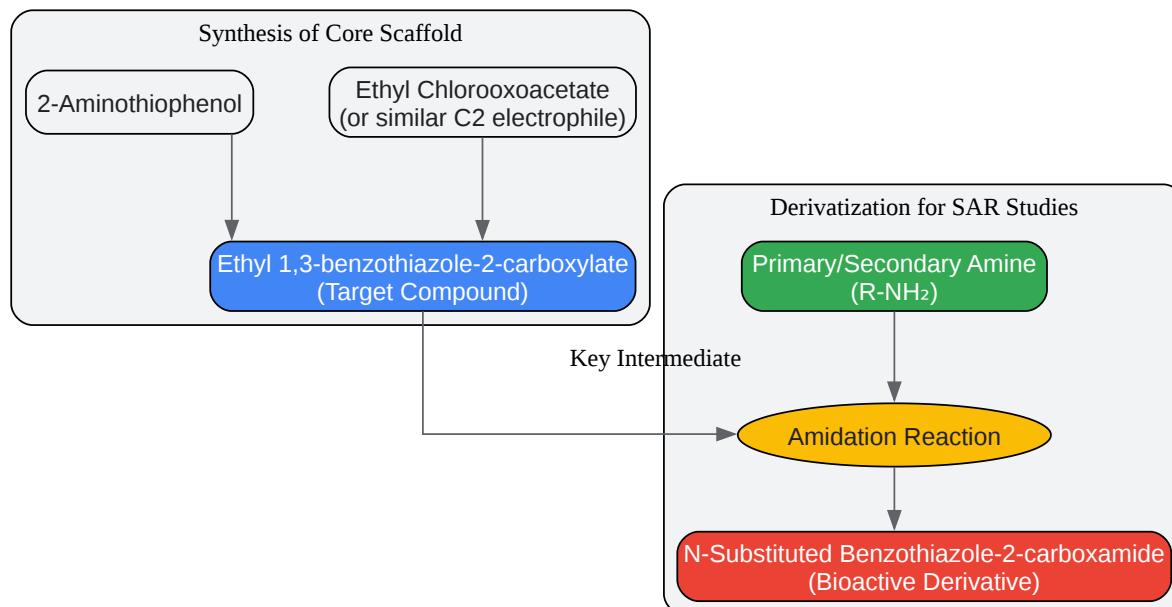
Section 2: Synthesis Strategies and Mechanistic Considerations

The synthesis of the benzothiazole core is a well-established field, with the Hantzsch thiazole synthesis serving as a foundational method.^{[7][8]} For **Ethyl 1,3-benzothiazole-2-carboxylate** specifically, the most common and efficient strategies involve the condensation of 2-aminothiophenol with a suitable two-carbon electrophile already containing the ester functionality.

One authoritative method involves the reaction between 2-aminothiophenol and an acyl chloride like ethyl 3-chloro-3-oxopropanoate.^[9] This approach leverages the nucleophilicity of both the thiol and amino groups to construct the heterocyclic ring in a concerted or stepwise fashion.

Representative Synthetic Workflow

The diagram below illustrates a generalized and highly effective pathway for synthesizing the target molecule and its subsequent conversion into a biologically relevant derivative, an amide. This highlights its utility as a chemical intermediate.



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Caption: Synthetic pathway from precursors to **Ethyl 1,3-benzothiazole-2-carboxylate** and its subsequent amidation.

Detailed Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure adapted from established chemical literature for the synthesis of benzothiazole derivatives.[\[9\]](#)[\[10\]](#)

Objective: To synthesize **Ethyl 1,3-benzothiazole-2-carboxylate** from 2-aminothiophenol.

Materials:

- 2-Aminothiophenol

- Ethyl chlorooxacetate (or Diethyl oxalate)
- Ethanol (or a suitable high-boiling solvent like xylene)
- Triethylamine (or another non-nucleophilic base)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.
- **Base Addition:** Add triethylamine (1.1 eq) to the solution. The base serves to neutralize the HCl that will be generated during the reaction, driving the equilibrium towards the product.
- **Electrophile Addition:** Cool the mixture in an ice bath. Slowly add ethyl chlorooxacetate (1.05 eq) dropwise to the stirred solution. An exothermic reaction may be observed. The controlled addition is crucial to manage the reaction rate and prevent unwanted side reactions.
- **Reflux:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution

(to remove acidic impurities), and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure **Ethyl 1,3-benzothiazole-2-carboxylate**.

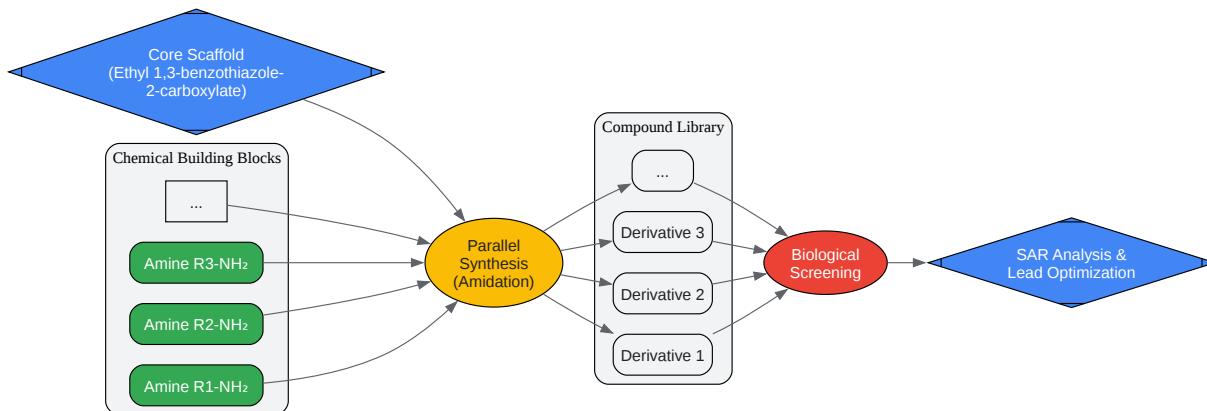
Section 3: Chemical Reactivity and Application in Medicinal Chemistry

The true value of **Ethyl 1,3-benzothiazole-2-carboxylate** lies in its reactivity, which allows it to serve as a versatile scaffold for building molecular diversity.[11] The ester functional group is the primary site for modification.

- Saponification: Hydrolysis of the ethyl ester, typically under basic conditions (e.g., NaOH or KOH), yields the corresponding benzothiazole-2-carboxylic acid. This introduces a carboxylic acid moiety that can alter solubility or serve as an anchor point for further reactions.
- Amidation: This is arguably the most critical reaction in a drug discovery context. Reacting the ester with a diverse panel of primary or secondary amines (aminolysis) generates a library of N-substituted benzothiazole-2-carboxamides. This process is fundamental to exploring Structure-Activity Relationships (SAR), as the "R" group on the amine can be systematically varied to probe interactions with a biological target.[11]
- Reduction: The ester can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)benzothiazole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the electronic nature of the substituent and introduces a new point for functionalization.

Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates how a core scaffold like **Ethyl 1,3-benzothiazole-2-carboxylate** is leveraged in a typical medicinal chemistry campaign to generate and test new potential drug candidates.



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Caption: Structure-Activity Relationship (SAR) exploration workflow using a core scaffold.

The benzothiazole core has been integral to the development of compounds with a vast range of biological activities, including:

- Anticancer[1]
- Antimicrobial and Antifungal[1][3]
- Anti-inflammatory[1][12]
- Antidiabetic (e.g., α -glucosidase inhibitors)[13]
- Anticonvulsant[1]

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of **Ethyl 1,3-benzothiazole-2-carboxylate** is paramount for ensuring personnel safety.[\[14\]](#)

Table 2: Safety and Handling Guidelines

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, use a dust respirator.	[4][6]
Handling	Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.	[4][14]
Storage	Keep container tightly closed. Store in a cool, dark, and dry place. Store away from incompatible materials such as strong oxidizing agents.	[4]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.	[4][14]
First Aid (Skin)	Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or rash occurs.	[4][6][14]
First Aid (Ingestion)	Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.	[6][14]
Disposal	Dispose of as unused product in accordance with all federal, state, and local regulations. Do	[14]

not allow to enter drains or
waterways.

Conclusion

Ethyl 1,3-benzothiazole-2-carboxylate is more than just a single chemical compound; it is a gateway to a rich and diverse chemical space. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its synthetically versatile ester handle make it an invaluable tool for researchers in medicinal chemistry and materials science. By serving as a reliable and adaptable starting material, it continues to facilitate the discovery of novel molecules with significant biological and pharmacological potential.

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